molecular formula C12H8O B13619655 1-Ethynylnaphthalen-2-ol

1-Ethynylnaphthalen-2-ol

Cat. No.: B13619655
M. Wt: 168.19 g/mol
InChI Key: IJJNSTIGFGDYTH-UHFFFAOYSA-N
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Description

1-Ethynylnaphthalen-2-ol is an organic compound with the molecular formula C12H8O It is a derivative of naphthalene, characterized by the presence of an ethynyl group at the first position and a hydroxyl group at the second position on the naphthalene ring

Chemical Reactions Analysis

1-Ethynylnaphthalen-2-ol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ethynyl group to an ethyl group or other reduced forms.

    Substitution: The hydroxyl group can participate in substitution reactions, such as esterification or etherification. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various acids or bases for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-Ethynylnaphthalen-2-ol has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex polycyclic compounds.

    Biology: This compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: It may be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-Ethynylnaphthalen-2-ol involves its interaction with various molecular targets. The ethynyl group can participate in click chemistry reactions, forming stable triazole rings with azides. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their activity and function. These interactions can affect molecular pathways involved in enzyme activity, protein-protein interactions, and other biological processes.

Comparison with Similar Compounds

1-Ethynylnaphthalen-2-ol can be compared with other similar compounds, such as:

    1-Ethynylnaphthalene: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.

    2-Ethynylnaphthalene: The position of the ethynyl group affects its chemical properties and reactivity.

    Naphthalen-2-ol: Lacks the ethynyl group, resulting in different chemical behavior and applications. The presence of both the ethynyl and hydroxyl groups in this compound makes it unique and versatile for various applications.

Properties

Molecular Formula

C12H8O

Molecular Weight

168.19 g/mol

IUPAC Name

1-ethynylnaphthalen-2-ol

InChI

InChI=1S/C12H8O/c1-2-10-11-6-4-3-5-9(11)7-8-12(10)13/h1,3-8,13H

InChI Key

IJJNSTIGFGDYTH-UHFFFAOYSA-N

Canonical SMILES

C#CC1=C(C=CC2=CC=CC=C21)O

Origin of Product

United States

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